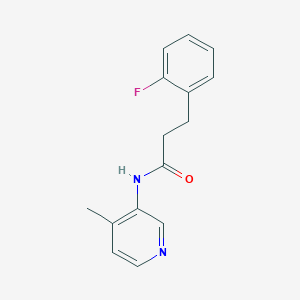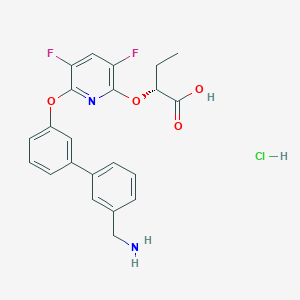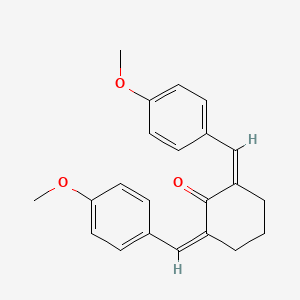
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide, also known as FMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide exerts its therapeutic effects through several mechanisms of action. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are often overexpressed in cancer cells. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to activate the Nrf2/ARE pathway, which plays a role in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Future Directions
There are several future directions for 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide research. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide could be further studied for its potential as a combination therapy with other anticancer agents. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide could be studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the pharmacokinetics and toxicology of 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide.
In conclusion, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide is a promising compound with potential therapeutic applications in cancer and neurological disorders. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesis Methods
The synthesis of 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide involves the reaction of 2-fluorobenzoyl chloride with 4-methyl-3-pyridylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide in high yield and purity.
Scientific Research Applications
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been studied for its potential therapeutic applications in several areas, including cancer and neurological disorders. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11-8-9-17-10-14(11)18-15(19)7-6-12-4-2-3-5-13(12)16/h2-5,8-10H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPSTBMBIOUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)

![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)





![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)
![7-(4-bromobutoxy)-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one](/img/structure/B7451245.png)
![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)
